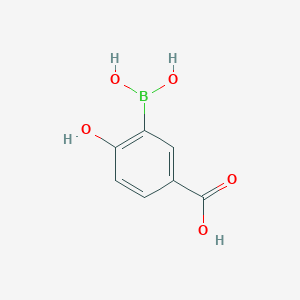
1H-Indole, 6-methyl-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 6-methyl-2-(trifluoromethyl)- is a compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The addition of a trifluoromethyl group at the 2-position and a methyl group at the 6-position of the indole ring enhances its chemical properties, making it a compound of interest in various fields such as pharmaceuticals, materials science, and agrochemicals .
Méthodes De Préparation
The synthesis of 1H-Indole, 6-methyl-2-(trifluoromethyl)- can be achieved through several methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethylating agent. This reaction selectively introduces the trifluoromethyl group at the 2-position of the indole ring under mild conditions . Another method involves the use of platinum(II) complexes catalyzed trifluoromethylation in the presence of trifluoroiodomethane (CF3I) and visible light . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
1H-Indole, 6-methyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
1H-Indole, 6-methyl-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1H-Indole, 6-methyl-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can bind to receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1H-Indole, 6-methyl-2-(trifluoromethyl)- can be compared with other indole derivatives such as:
2-(Trifluoromethyl)indole: Similar in structure but lacks the methyl group at the 6-position, which can affect its chemical reactivity and biological activity.
6-(Trifluoromethyl)indole: Lacks the trifluoromethyl group at the 2-position, which can influence its stability and lipophilicity.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups, used primarily as a plant hormone.
The unique combination of the trifluoromethyl and methyl groups in 1H-Indole, 6-methyl-2-(trifluoromethyl)- imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H8F3N |
|---|---|
Poids moléculaire |
199.17 g/mol |
Nom IUPAC |
6-methyl-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C10H8F3N/c1-6-2-3-7-5-9(10(11,12)13)14-8(7)4-6/h2-5,14H,1H3 |
Clé InChI |
HYMQPICHDYWVPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate](/img/structure/B12960462.png)

![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)





![2H-Pyrido[2,1-a][2]benzazocine](/img/structure/B12960515.png)

![Pyridine, 3-bromo-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)-](/img/structure/B12960527.png)
